6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position
Mechanism of Action
Target of Action
Similar compounds have been known to bind to enzymes and inhibit their activity .
Mode of Action
It is likely that the compound interacts with its targets through a process of binding and inhibition . This interaction could result in changes to the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect pathways involving enzymes . The downstream effects of these interactions could include changes in cellular metabolism or signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloronicotinic acid with hydrazine derivatives, followed by cyclization under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-b]pyridine derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds .
Scientific Research Applications
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Material Sciences: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Studies: It serves as a tool compound in studying biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
Indole Derivatives: Compounds like indole-3-acetic acid, which share some structural similarities and biological activities.
Uniqueness
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substituents, along with the carboxylic acid group, contribute to its reactivity and potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQQEDWCRPGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.